molecular formula C6H13NO2Si B098300 4-(Dihydroxymethylsilyl)butyronitrile CAS No. 18293-49-7

4-(Dihydroxymethylsilyl)butyronitrile

Cat. No.: B098300
CAS No.: 18293-49-7
M. Wt: 145.23 g/mol
InChI Key: MCTCHUWFSZSXCH-UHFFFAOYSA-N
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Description

4-(Dihydroxymethylsilyl)butyronitrile is a silane-functionalized nitrile compound characterized by a silicon atom bonded to two hydroxyl groups, a methyl group, and a butyronitrile chain. This structure confers unique reactivity and polarity, making it valuable in applications requiring silane coupling agents, such as surface modification of silica-based materials . The dihydroxymethylsilyl group enables direct bonding to hydroxylated surfaces without requiring hydrolysis, distinguishing it from chlorinated or alkoxysilyl analogs .

Properties

CAS No.

18293-49-7

Molecular Formula

C6H13NO2Si

Molecular Weight

145.23 g/mol

IUPAC Name

4-[dihydroxy(methyl)silyl]butanenitrile

InChI

InChI=1S/C5H11NO2Si/c1-9(7,8)5-3-2-4-6/h7-8H,2-3,5H2,1H3

InChI Key

MCTCHUWFSZSXCH-UHFFFAOYSA-N

SMILES

C[Si](CCCC#N)(O)O

Canonical SMILES

C[Si](CCCC#N)(O)O

Other CAS No.

18293-49-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-(Dihydroxymethylsilyl)butyronitrile with three structurally related silylated butyronitriles:

Compound Name Substituents on Silicon Reactivity Key Applications Key Properties
This compound –OH, –OH, –CH₃ High polarity; binds directly to hydroxylated surfaces Surface modification, nanomaterials Hydrophilic; stable in polar solvents
4-(Dichloromethylsilyl)butyronitrile –Cl, –Cl, –CH₃ Hydrolyzes readily to form silanols; corrosive Precursor for silica coatings Moisture-sensitive; requires anhydrous storage
BNTES (4-(Triethoxysilyl)butyronitrile) –OEt, –OEt, –OEt Slow hydrolysis; forms stable siloxane networks Nanoparticle functionalization Lipophilic; compatible with organic solvents
4-(tert-Butyldimethylsilyloxy)butyronitrile –O-Si(CH₃)₂C(CH₃)₃ Sterically hindered; resistant to hydrolysis Protecting group in organic synthesis Highly lipophilic; inert under basic conditions

Reactivity and Stability

  • This compound: The presence of hydroxyl groups enhances its affinity for polar substrates, enabling immediate adhesion to silica or glass surfaces. This contrasts with 4-(Dichloromethylsilyl)butyronitrile, which requires hydrolysis to generate reactive silanols, posing handling challenges due to HCl release .
  • BNTES: Ethoxy groups hydrolyze slowly, allowing controlled siloxane network formation, ideal for nanoparticle coatings .
  • 4-(tert-Butyldimethylsilyloxy)butyronitrile : Bulky tert-butyl groups impede hydrolysis, making it a robust protecting group for alcohols in synthetic chemistry .

Research Findings and Key Data

  • BNTES in Nanoparticle Separation: BNTES facilitates the immobilization of Mn12 single-molecule magnets on silica nanoparticles via silane coupling, demonstrating its utility in nanomaterials engineering .
  • Hydrolysis Dynamics : Dichloromethylsilyl derivatives release HCl upon hydrolysis, necessitating careful pH control during industrial processes .
  • Thermal Stability : tert-Butyldimethylsilyloxy derivatives exhibit exceptional thermal stability, withstanding temperatures >150°C without degradation .

Preparation Methods

Hydrolysis Protocols

  • Aqueous Hydrolysis : Gradual addition of water to a chilled solution of the chlorosilyl intermediate in tetrahydrofuran (THF) or acetonitrile, maintaining pH 5–6 to minimize side reactions.

  • Solvent-Assisted Hydrolysis : Use of moist solvents (e.g., acetone with 5% H₂O) at 0–25°C, achieving >95% conversion within 2 hours.

Byproduct Management

Hydrolysis byproducts, such as hydrochloric acid, are neutralized with weak bases (e.g., sodium bicarbonate). Silica gel filtration removes residual siloxanes, ensuring product purity >99%.

Industrial Scalability and Process Optimization

Continuous vs. Batch Reactors

  • Batch Processes : Ideal for small-scale production, with typical reaction times of 4–8 hours. Example: A 100 L reactor yields 45 kg of 4-(dimethylchlorosilyl)butyronitrile per batch.

  • Continuous Processes : Utilize tubular reactors with in-line mixing, reducing residence times to <1 hour and improving heat dissipation.

Comparative Analysis of Catalysts

While platinum remains the gold standard, alternative catalysts have been explored for cost reduction:

  • Iridium Complexes : Lower activity (50–60% yield) but superior thermal stability above 150°C.

  • Nickel Catalysts : Economical for non-critical applications, though regioselectivity drops to 70–75%.

Table 2: Catalyst Performance in Hydrosilylation

Catalyst TypeTemp Range (°C)Selectivity (%)Cost Relative to Pt
Karstedt’s (Pt)60–12089–921.0x
IrCl₃·3H₂O100–15050–600.7x
Ni/C (5 wt%)80–10070–750.3x

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Dihydroxymethylsilyl)butyronitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via silylation of butyronitrile derivatives. A common approach involves reacting hydroxymethylsilane precursors with cyanoalkyl halides in the presence of a base like sodium hydride. For example, substituting dichloromethyl groups in analogs (e.g., 4-(Dichloromethylsilyl)butyronitrile) with dihydroxymethyl groups requires careful pH control to avoid premature hydrolysis . Optimizing solvent polarity (e.g., using tetrahydrofuran or acetonitrile) and temperature (40–60°C) improves yield by minimizing side reactions.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization typically involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., -Si(OH)2_2CH2_2- and -C≡N). For example, the nitrile group shows a sharp singlet at ~120 ppm in 13^13C NMR .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 182.12 for analogs ).
  • FTIR : Peaks at ~2250 cm1^{-1} (C≡N stretch) and ~3200–3600 cm1^{-1} (O-H stretch from dihydroxymethyl) are diagnostic .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors, as silyl compounds often release irritants (e.g., hydrogen cyanide under decomposition) .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent moisture-induced hydrolysis .

Advanced Research Questions

Q. How does the dihydroxymethylsilyl group influence reactivity compared to dichloromethylsilyl analogs?

  • Methodological Answer : The -Si(OH)2_2CH2_2- group enhances hydrophilicity and reduces electrophilicity relative to chlorinated analogs. This impacts:

  • Nucleophilic Substitution : Lower reactivity with carbonyl compounds due to reduced Lewis acidity.
  • Hydrolytic Stability : Higher susceptibility to hydrolysis, requiring anhydrous conditions during reactions. Comparative kinetic studies using HPLC can quantify hydrolysis rates .

Q. What strategies resolve contradictions in reported bioactivity data for silylated butyronitriles?

  • Methodological Answer : Discrepancies (e.g., acetylcholinesterase inhibition IC50_{50} values) may arise from:

  • Purity Issues : Validate compound purity via HPLC (>98%) and control for residual solvents .
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 for enzymatic assays) and temperature. For example, IC50_{50} for analogs ranges from 25 µM (acetylcholinesterase) to inactive in other assays, highlighting target specificity .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., acetylcholinesterase). The dihydroxymethyl group’s hydrogen-bonding capacity can be modeled to optimize interactions .
  • QSAR Analysis : Correlate substituent effects (e.g., -OH vs. -Cl) with bioactivity using regression models. For example, Hammett constants (σ) predict electron-withdrawing effects on nitrile reactivity .

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